Carbonic acid, dipotassium salt, hydrate (2:3)

Overview

Description

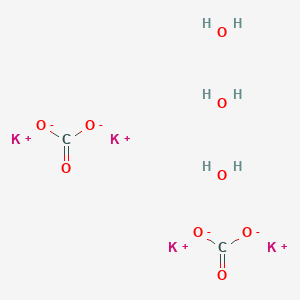

“Carbonic acid, dipotassium salt, hydrate (2:3)” is also known as Potassium Carbonate . It is a white potassium salt and its molecular formula is CH2O3. 3/2 H2O.2K . It is also referred to as potash or pearl ash .

Synthesis Analysis

Potassium Carbonate can be made as the product of potassium hydroxide’s absorbent reaction with carbon dioxide . It is used as a drying agent for ketones, alcohols, amines, and non-acidic compounds before distillation .Molecular Structure Analysis

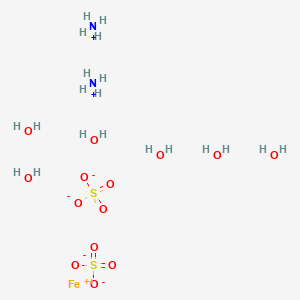

The molecular structure of “Carbonic acid, dipotassium salt, hydrate (2:3)” is based on structures generated from information available in ECHA’s databases . Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system and space group C 2/ c.Chemical Reactions Analysis

Potassium carbonate (K2CO3) is soluble in water to form a strong alkaline solution . It reacts with acid to release carbon dioxide .Physical And Chemical Properties Analysis

Potassium Carbonate has a density of 2.43 g/mL at 25 °C and a melting point of 891 °C . It is soluble in water but insoluble in ethanol and ether . It has a strong hygroscopicity and is easy to agglomerate .Scientific Research Applications

Crystalline Structure Analysis

- Dipotassium nitranilate, a related compound, demonstrates a unique crystalline structure with pronounced cyanine distortion, providing insights into charge alternation and metal ion coordination effects (Bock, Nick, Näther & Bats, 1994).

Hematology

- In hematologic testing, dipotassium EDTA is recommended for blood specimen collection due to its solubility and minimal impact on red blood cell size (England et al., 1993).

Chemical Synthesis

- Research on the synthesis of new macrocycles has shown the utility of the dipotassium salt of o-phthalic acid in forming cyclic esters with varying ring sizes (Drewes & Coleman, 1972).

Industrial Applications

- Dipotassium hydrogen phosphate has been explored as a salting-out agent for recovering acetone, butanol, and ethanol from a prefractionator, demonstrating its potential in industrial separation processes (Yi, Xie & Qiu, 2014).

Analytical Chemistry

- In titration methods, derivatives of 1,4-dihydroxyanthraquinone, like the dipotassium salt, are used as metal indicators for thorium titration with disodium EDTA (Owens & Yoe, 1960).

Crystallography

- The crystal structures of dipotassium salts of various acids, such as adamantanetetracarboxylic acid, have been described, providing insights into hydrogen-bonded networks and potential ferroelectric crystal formation (Ermer & Lindenberg, 1990).

Lyomesophases Study

- Dipotassium hexadecanedioate has been studied for its role in the formation of lyomesophases, a type of liquid crystal, in mixtures with water (Gutman, Luz, Charvolin & Loewenstein, 1987).

Environmental Applications

- The adsorption capacity of porous carbons obtained from ethylenediaminetetraacetic acid dipotassium salt dihydrate has been explored for water treatment, particularly in the removal of tetracycline from wastewater (He et al., 2016).

Corrosion Inhibition

- Dipotassium hydrogen phosphate has been studied as a corrosion inhibitor for carbon steel in alkaline solutions, especially in the presence of chloride contamination (Mohagheghi & Arefinia, 2018).

Mechanism of Action

Target of Action

Potash sesquihydrate primarily targets hydrochloric acid in gastric secretions . It acts by neutralizing this acid, which plays a crucial role in digestion and maintaining the pH balance in the stomach .

Mode of Action

The compound interacts with its target by undergoing a chemical reaction. When Potash sesquihydrate comes into contact with hydrochloric acid, it reacts to form aluminum chloride and water . This reaction helps to neutralize the acidity in the stomach, providing relief from conditions like heartburn or acid reflux .

Biochemical Pathways

For instance, potassium is essential for the proper functioning of nerve cells and the regulation of fluid balance in the body

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed in the body. More research is needed to understand the ADME properties of Potash sesquihydrate and their impact on its bioavailability.

Result of Action

The primary result of Potash sesquihydrate’s action is the neutralization of hydrochloric acid in the stomach . This can help alleviate symptoms associated with excess stomach acid, such as heartburn or acid reflux . Exposure to potash sesquihydrate has been linked to kidney damage in experimental animals , suggesting potential adverse effects at high concentrations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potash sesquihydrate. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability could be influenced by factors such as temperature and humidity

Safety and Hazards

Future Directions

properties

IUPAC Name |

tetrapotassium;dicarbonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4K.3H2O/c2*2-1(3)4;;;;;;;/h2*(H2,2,3,4);;;;;3*1H2/q;;4*+1;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVGGBSGYNQKCY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6K4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049751 | |

| Record name | Potassium carbonate sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6381-79-9 | |

| Record name | Potassium carbonate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium carbonate sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dipotassium salt, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CARBONATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9300DKS8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)